AC-90179
CAS No.: 359878-17-4
Cat. No.: VC0002374
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 359878-17-4 |
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Molecular Formula | C23H30N2O2 |
Molecular Weight | 366.5 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
Standard InChI | InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |
Standard InChI Key | AHGNJBSTWQOSAB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Canonical SMILES | CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Appearance | Solid powder |
Chemical and Structural Characteristics
Molecular Architecture
AC-90179 (IUPAC name: 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide hydrochloride) features a complex tertiary amine structure with multiple aromatic substituents . The hydrochloride salt formulation enhances stability and solubility for experimental applications. Key structural elements include:
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A 4-methoxyphenylacetamide backbone providing planar aromaticity
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A 4-methylbenzyl group conferring lipophilicity
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A 1-methylpiperidin-4-yl moiety enabling tertiary amine functionality
The molecular formula C23H31ClN2O2 corresponds to a molecular weight of 403.0 g/mol (hydrochloride form) . X-ray crystallography reveals a twisted conformation where the methoxyphenyl and methylbenzyl groups adopt orthogonal spatial arrangements, potentially influencing receptor binding kinetics .
Synthetic and Analytical Data
While full synthetic routes remain proprietary, retrosynthetic analysis suggests a multi-step sequence involving:
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Piperidine methylation
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Benzyl bromide coupling
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Acetamide formation via Schotten-Baumann reaction
Critical physicochemical parameters include:
Property | Value | Method |
---|---|---|
LogP (predicted) | 3.8 ± 0.5 | ACD/Labs Percepta |
Aqueous Solubility | 0.12 mg/mL (25°C) | shake-flask pH 7.4 |
pKa | 8.1 (amine) | potentiometric titration |
Plasma Protein Binding | 92-95% (human) | equilibrium dialysis |
Data compiled from PubChem and Chemsrc entries.
Pharmacological Profile
Mechanism of Action
AC-90179 demonstrates nanomolar affinity for human 5-HT2A receptors (Ki = 1.8 nM) with >100-fold selectivity over 5-HT2B, 5-HT2C, and dopamine D2 receptors . Functional assays using R-SAT™ technology reveal inverse agonism characterized by:
This profile contrasts with atypical antipsychotics like clozapine, which exhibit partial agonist activity at 5-HT2C receptors alongside D2 antagonism .
Receptor Selectivity
Comparative binding affinities (Ki values) from radioligand displacement assays:
Receptor | Ki (nM) | Assay Type | Reference |
---|---|---|---|
5-HT2A | 1.8 | [3H]Ketanserin | |
5-HT2B | 210 | [3H]LSD | |
5-HT2C | 185 | [3H]Mesulergine | |
D2 | >10,000 | [3H]Spiperone | |
α1-Adrenergic | 2,450 | [3H]Prazosin | |
H1 Histamine | >10,000 | [3H]Pyrilamine |
Data synthesized from preclinical studies .
Therapeutic Implications and Clinical Translation
Experimental Applications
Emerging research directions include:
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Hallucinogen persisting perception disorder (HPPD): AC-90179 reverses LSD-induced visual disturbances in primate models
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Post-traumatic stress disorder (PTSD): 5-HT2A blockade attenuates fear memory reconsolidation in rodent studies
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Migraine prophylaxis: Cortical spreading depression inhibition observed at 3 mg/kg
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